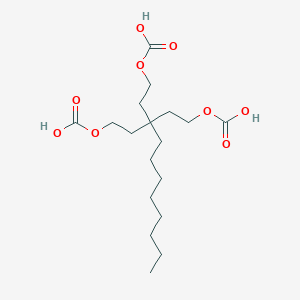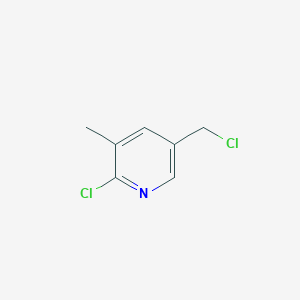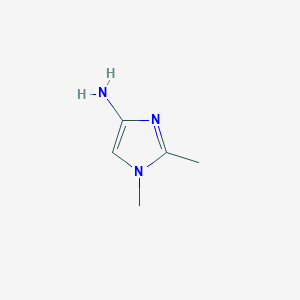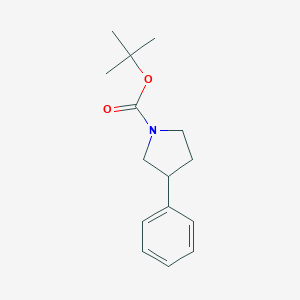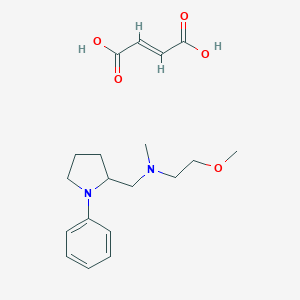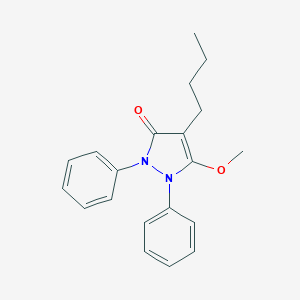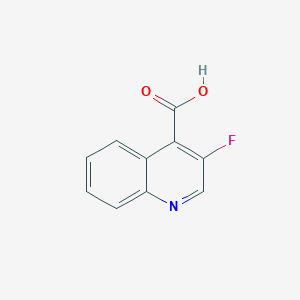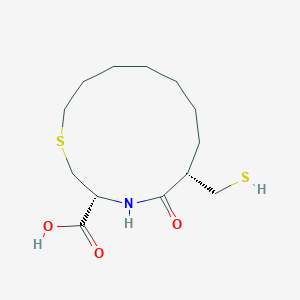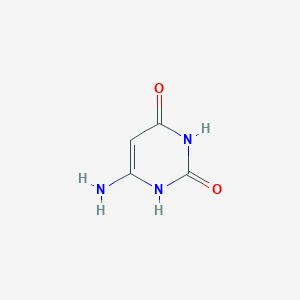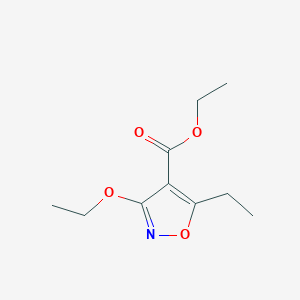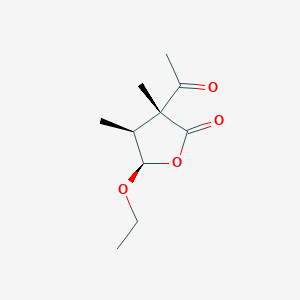
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one is a chemical compound that belongs to the family of oxolane. It is a cyclic ester that has various applications in scientific research. The compound is synthesized through a multi-step process and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Effets Biochimiques Et Physiologiques
((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one has been found to have significant biochemical and physiological effects. It has been shown to inhibit the production of certain pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one in lab experiments is its potential biological activity. The compound has been found to have significant anti-inflammatory and anti-cancer activity, which makes it an attractive target for drug development. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for the use of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one in scientific research. One possible direction is the development of new compounds that are based on the structure of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one and have potential biological activity. Another direction is the investigation of the compound's mechanism of action, which may provide insight into its anti-inflammatory and anti-cancer activity. Additionally, the compound's potential as a chiral building block for the synthesis of other chiral compounds may be explored.
Méthodes De Synthèse
The synthesis of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one involves a multi-step process that starts with the reaction between ethyl acetoacetate and 2,3-dimethyl-1,3-butadiene in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents, including sodium methoxide, acetic anhydride, and hydrochloric acid. The final product is obtained through the process of recrystallization.
Applications De Recherche Scientifique
((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one has various applications in scientific research. It is used as a starting material for the synthesis of other compounds that have potential biological activity. The compound has been found to have significant anti-inflammatory and anti-cancer activity. It has also been used as a chiral building block for the synthesis of other chiral compounds.
Propriétés
Numéro CAS |
148840-17-9 |
|---|---|
Nom du produit |
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C10H16O4/c1-5-13-8-6(2)10(4,7(3)11)9(12)14-8/h6,8H,5H2,1-4H3/t6-,8-,10-/m1/s1 |
Clé InChI |
ABNYWYXJKSMNKE-GTNGPMTGSA-N |
SMILES isomérique |
CCO[C@H]1[C@H]([C@](C(=O)O1)(C)C(=O)C)C |
SMILES |
CCOC1C(C(C(=O)O1)(C)C(=O)C)C |
SMILES canonique |
CCOC1C(C(C(=O)O1)(C)C(=O)C)C |
Synonymes |
2(3H)-Furanone,3-acetyl-5-ethoxydihydro-3,4-dimethyl-,(3alpha,4bta,5bta)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



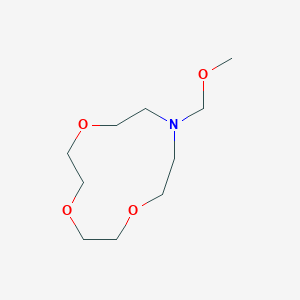
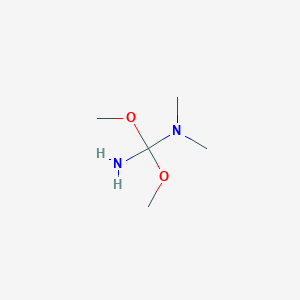
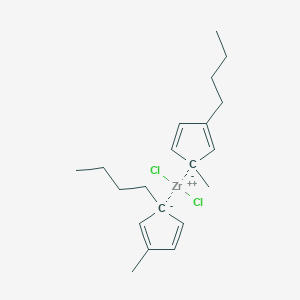
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
